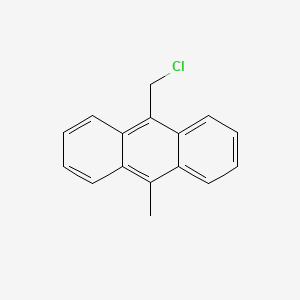

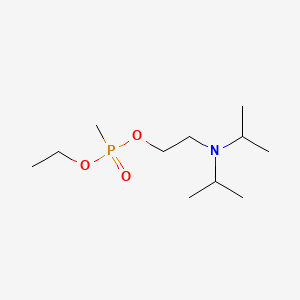

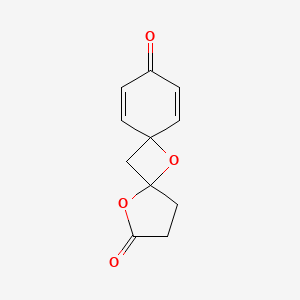

![molecular formula C14H12BrN3 B1195237 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 310422-24-3](/img/structure/B1195237.png)

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Overview

Description

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a bromophenyl group at the 2-position and methyl groups at the 5 and 7 positions

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to exhibit a wide range of biological activities . They are essential components of genetic material in DNA and RNA, and have been associated with various biological activities .

Mode of Action

Pyrimidine derivatives are known to exert their potential through different action mechanisms . For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidine and its derivatives are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are involved in various biochemical pathways related to these substances.

Pharmacokinetics

A study on a series of pyridine derivatives, which are structurally similar to pyrimidines, showed that they exhibited good bioavailability .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities .

Action Environment

The success of suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the efficacy and stability of compounds like 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme crucial for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress modulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress, leading to the production of malondialdehyde (MDA), a biomarker for cellular oxidative injury . Furthermore, its impact on acetylcholinesterase activity can result in significant behavioral and physiological changes in cells, particularly in the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its neurotoxic and neuroprotective effects. Additionally, the compound’s ability to modulate ROS levels suggests its involvement in oxidative stress pathways, potentially leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects by modulating acetylcholinesterase activity and reducing oxidative stress . At higher doses, it can lead to neurotoxicity, characterized by impaired nerve impulse transmission and increased oxidative damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress pathways . The compound’s metabolism can lead to the production of various metabolites, which may further influence its biological activity and effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals are crucial for its localization, influencing its interaction with biomolecules and subsequent biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-bromoacetophenone with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction Products: Reduced derivatives with hydrogenated bonds.

Scientific Research Applications

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: The compound is studied for its optoelectronic properties, making it a candidate for organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

2-Phenylpyrazolo[1,5-a]pyrimidine: Lacks the bromine and methyl groups, which may affect its reactivity and binding properties.

5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Similar core structure but without the bromophenyl group, leading to different chemical and biological properties.

4-Bromophenylpyrazole: Contains the bromophenyl group but lacks the fused pyrimidine ring, resulting in different applications and reactivity.

Uniqueness

2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its bromophenyl group and the pyrazolopyrimidine core, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZDOQBNVMZASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350638 | |

| Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

310422-24-3 | |

| Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

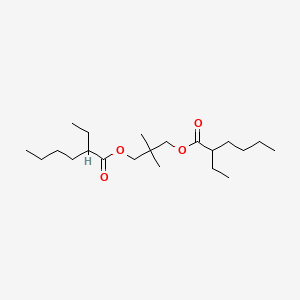

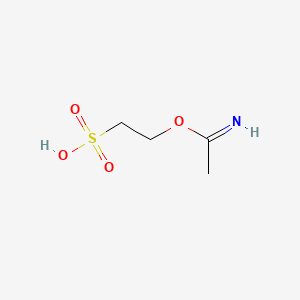

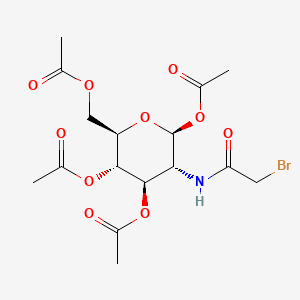

![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)

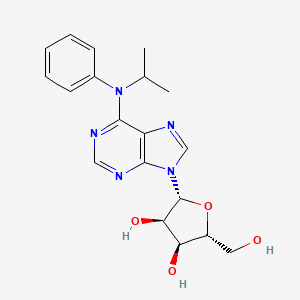

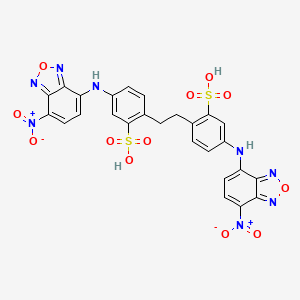

![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)

![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)

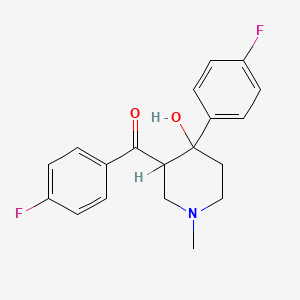

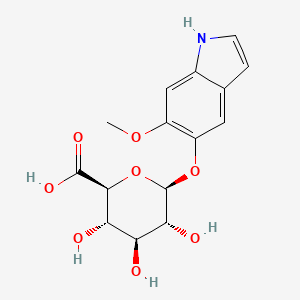

![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)